Alanine, N-acetyl-3-amino-3-oxo- (9CI)

Chemical identity verification Structural biology Synthetic intermediate quality control

Alanine, N-acetyl-3-amino-3-oxo- (9CI) (CAS 137307-58-5) is a synthetic N-acetyl-α-amino acid monoamide derivative with the IUPAC name (2S)-2-acetamido-3-amino-3-oxopropanoic acid. It belongs to the glycine scaffold class and carries a primary amide at the C3 position alongside a free carboxylic acid and an N-acetyl group on the α-carbon.

Molecular Formula C5H8N2O4
Molecular Weight 160.129
CAS No. 137307-58-5
Cat. No. B594317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, N-acetyl-3-amino-3-oxo- (9CI)
CAS137307-58-5
SynonymsAlanine, N-acetyl-3-amino-3-oxo- (9CI)
Molecular FormulaC5H8N2O4
Molecular Weight160.129
Structural Identifiers
SMILESCC(=O)NC(C(=O)N)C(=O)O
InChIInChI=1S/C5H8N2O4/c1-2(8)7-3(4(6)9)5(10)11/h3H,1H3,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1
InChIKeyHHPSZFPWXNALDN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Guide for Alanine N-acetyl-3-amino-3-oxo- (9CI) CAS 137307-58-5 – Basic Identification and Procurement Reference


Alanine, N-acetyl-3-amino-3-oxo- (9CI) (CAS 137307-58-5) is a synthetic N-acetyl-α-amino acid monoamide derivative with the IUPAC name (2S)-2-acetamido-3-amino-3-oxopropanoic acid. It belongs to the glycine scaffold class and carries a primary amide at the C3 position alongside a free carboxylic acid and an N-acetyl group on the α-carbon. The molecular formula is C5H8N2O4 with a molecular weight of 160.13 g/mol . This compound is supplied as a research chemical and synthetic intermediate, typically at a purity specification of 95% . It is not intended for therapeutic use.

Procurement Insight – Why N-Acetyl-L-Alanine or N-Acetyl-L-Serine Cannot Substitute for Alanine N-acetyl-3-amino-3-oxo- (9CI)


Alanine, N-acetyl-3-amino-3-oxo- (9CI) is structurally distinct from commonly available N-acetyl amino acids such as N-acetyl-L-alanine (CAS 97-69-8) and N-acetyl-L-serine (CAS 16354-58-8). It features a terminal primary amide (–C(O)NH2) at the C3 position (the 3-amino-3-oxo moiety), whereas N-acetyl-L-alanine terminates in a methyl group and N-acetyl-L-serine terminates in a hydroxymethyl group. This amide functionality imparts distinct hydrogen-bond donor/acceptor profiles and reactivity . As a result, the compound cannot serve as a simple metabolic intermediate analog; instead, it functions as a synthetic building block for amide bond formation or as a potential enzyme inhibitor scaffold. Generic substitution with N-acetylalanine or N-acetylserine would fail to replicate these specific chemical properties.

Quantitative Differentiation Evidence for Alanine N-acetyl-3-amino-3-oxo- (9CI) CAS 137307-58-5 – Comparative Data Guide


Structural Fingerprint Differentiation – InChIKey and SMILES Comparison Against N-Acetyl-L-Alanine

The compound's InChIKey HHPSZFPWXNALDN-VKHMYHEASA-N and SMILES CC(=O)NC(C(=O)N)C(=O)O confirm a terminal primary amide group at the C3 position, which is absent in N-acetyl-L-alanine (InChIKey KTHDTJVBEPMMGL-VKHMYHEASA-N, SMILES CC(=O)NC(C)C(=O)O). This difference is essential for identity verification in procurement and synthetic workflows [1].

Chemical identity verification Structural biology Synthetic intermediate quality control

Hydrogen-Bond Donor/Acceptor Profile Advantage Over N-Acetyl-L-Alanine

The compound offers 3 hydrogen-bond donors (amide NH, carboxylic OH, primary amide NH2) and 4 H-bond acceptors (amide C=O, carboxylic C=O, amide C=O, amide NH2), compared to N-acetyl-L-alanine with 2 donors and 3 acceptors [1]. This enhanced H-bond profile can improve aqueous solubility and target engagement for applications requiring strong polar interactions.

Solubility prediction Drug-likeness Molecular recognition

Molecular Weight and Lipophilicity Differentiation vs. N-Acetyl-L-Serine

With a molecular weight of 160.13 g/mol and a calculated LogP of approximately -1.2 (estimated), Alanine, N-acetyl-3-amino-3-oxo- (9CI) is more polar than N-acetyl-L-serine (MW 147.13, LogP ~ -0.8) [1]. The presence of the primary amide increases polarity relative to the hydroxymethyl group, which can affect membrane permeability and metabolic stability in biological assays.

Pharmacokinetics Membrane permeability Metabolic stability

Potential DAAO Enzyme Interaction – Class-Level Inference from Structural Analogs

While direct IC50 data for Alanine, N-acetyl-3-amino-3-oxo- (9CI) against D-amino acid oxidase (DAAO) are not publicly available, structurally related compounds with amide or carboxyl functionalities at the C3 position have demonstrated DAAO inhibitory activity in the sub-micromolar range. For example, a related DAAO inhibitor (CHEMBL3805642) showed IC50 values of 150 nM against rat spinal DAAO and 340 nM against human recombinant DAAO [1]. The 3-amino-3-oxo group in the target compound may engage the active site via hydrogen bonding similarly to known inhibitors, but this remains a class-level inference until experimentally verified.

Enzyme inhibition D-amino acid oxidase (DAAO) Drug discovery

Recommended Application Scenarios for Alanine N-acetyl-3-amino-3-oxo- (9CI) CAS 137307-58-5 Based on Available Evidence


Synthetic Intermediate for Amide-Containing Bioactive Molecules

The primary amide functionality at C3 makes this compound a valuable synthetic intermediate for the construction of peptide mimetics and heterocyclic scaffolds via amide coupling or cyclization reactions. Its quantitative one-step synthesis under adapted Vilsmeier conditions (where applicable) provides a procurement advantage in terms of supply reliability [1].

Reference Standard for Analytical Method Development Involving N-Acyl-α-Amino Acid Monoamides

The distinct InChIKey and SMILES fingerprint, combined with its unique H-bond donor/acceptor profile, support the use of Alanine, N-acetyl-3-amino-3-oxo- (9CI) as a reference standard in HPLC, LC-MS, or NMR method development for N-acyl-α-amino acid monoamide detection and quantification [1].

Lead-Like Scaffold for DAAO-Targeted Probe Discovery (Research-Grade Only)

Based on class-level structural similarity to known DAAO inhibitors (e.g., CHEMBL3805642 with IC50 150 nM), the compound may serve as a starting scaffold for fragment-based or structure-guided optimization of novel DAAO inhibitors. Procurement for this purpose should be accompanied by in-house biological validation [2].

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